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Compound of Interest

Compound Name:
4-Isothiocyanatophenyl α-

Nigeroside

Cat. No.: B1160514 Get Quote

Executive Summary
4-Isothiocyanatophenyl

-nigeroside (IPC-Nigeroside) is a specialized bifunctional affinity probe designed for the
structural and kinetic interrogation of carbohydrate-active enzymes (CAZymes) and lectins with
specificity for

-1,3-glucosidic linkages. Unlike generic glycosidase inhibitors, IPC-Nigeroside combines the
strict stereochemical recognition of the nigerose disaccharide (Glc-

-1,3-Glc) with the irreversible covalent reactivity of an isothiocyanate (ITC) "warhead."

This guide details the application of IPC-Nigeroside in three critical domains: active site

mapping of

-glucosidase II, investigation of fungal cell wall remodeling enzymes (mutanases), and the
synthesis of neoglycoproteins for immunological studies.

Part 1: Chemical Architecture & Mechanism of
Action
The Bifunctional Design
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The molecule operates on the principle of affinity labeling (also known as suicide inhibition). It

distinguishes itself from competitive inhibitors by forming a permanent covalent bond with the

target protein, allowing for downstream proteomic identification.

The Guide (Recognition Motif): The

-nigeroside moiety. This disaccharide is specifically recognized by enzymes that cleave or
bind

-1,3-glucans, such as Glucosidase II (ER quality control) and fungal

-1,3-glucanases.

The Warhead (Reactive Motif): The isothiocyanate (-N=C=S) group attached to the phenyl

aglycone. It is an electrophile that reacts preferentially with primary amines (Lysine

-NH

) or thiols (Cysteine -SH) located within or near the active site.

Mechanism of Inactivation
The inactivation follows pseudo-first-order kinetics, consistent with a two-step mechanism:

Reversible Binding (

): The enzyme recognizes the nigeroside unit, forming a non-covalent Michaelis complex (

).

Irreversible Inactivation (

): The localized high concentration of the ITC group drives a nucleophilic attack by an active-
site residue, forming a stable thiourea (with Lys) or dithiocarbamate (with Cys) linkage.
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Figure 1: Kinetic mechanism of affinity labeling. The probe competes with the natural substrate

for the active site before forming a permanent covalent bond.

Part 2: Primary Application — Active Site Mapping
of -Glucosidase II
Mammalian

-Glucosidase II (GII) is critical for N-glycan processing in the Endoplasmic Reticulum,
specifically cleaving the inner

-1,3-linked glucose residues. IPC-Nigeroside is the gold-standard probe for identifying the
catalytic nucleophile or auxiliary binding residues in GII.

Experimental Protocol: Kinetic Inactivation
Objective: Determine the inactivation rate constants (

and

) and prove active-site specificity.

Reagents:

Purified

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1160514?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1160514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


-Glucosidase II (in 50 mM Sodium Phosphate, pH 6.8). Note: Avoid Tris or Glycine buffers as
they contain primary amines that scavenge the ITC probe.

IPC-Nigeroside (10 mM stock in dry DMSO).

Substrate: p-Nitrophenyl

-D-glucopyranoside (pNPG).

Quenching Buffer: 1M Tris-HCl, pH 8.0.

Workflow:

Incubation: Prepare reaction mixtures containing Enzyme (0.1 µM) and varying

concentrations of IPC-Nigeroside (0, 10, 50, 100, 250 µM) at 37°C.

Time-Course Sampling: At defined intervals (0, 2, 5, 10, 20 min), remove aliquots.

Quenching: Immediately dilute the aliquot 1:50 into Quenching Buffer (Tris scavenges

unreacted ITC).

Residual Activity Assay: Measure the remaining enzyme activity using pNPG substrate

(monitor A

).

Protection Control: Repeat the 250 µM IPC-Nigeroside condition in the presence of 10 mM

Nigerose (competitor). Protection confirms active-site specificity.

Data Analysis: Plot

vs. Time. The slope gives

. Plot

vs.

to determine

(affinity) and
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(max inactivation rate).

Peptide Mapping & Identification
Once inactivation is confirmed, the specific residue modified is identified via Mass

Spectrometry.

Labeling: Incubate Enzyme with saturating IPC-Nigeroside until <5% activity remains.

Digestion: Denature (Urea), reduce (DTT), alkylate (Iodoacetamide), and digest with Trypsin

or Glu-C.

LC-MS/MS: Analyze peptides. Look for a mass shift of +475.4 Da (Mass of IPC-Nigeroside)

on specific Lys or Cys residues.

Verification: The fragmentation spectrum should show neutral loss of the nigeroside moiety,

leaving the modified lysine.

Part 3: Application in Fungal Cell Wall Research
Fungal cell walls (e.g., Aspergillus, Histoplasma) contain

-1,3-glucans (nigeran/pseudonigeran) which are critical for structural integrity and virulence.
Enzymes that remodel these polymers (mutanases/glucanases) are potential antifungal
targets.

Comparative Specificity Profiling
IPC-Nigeroside is used to distinguish

-1,3-glucanases from the more common

-1,4-glucanases (amylases).
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Enzyme Class Target Linkage
IPC-Nigeroside
Effect

IPC-Glucoside
Effect

-Amylase -1,4 No Inhibition Weak/No Inhibition

-Glucosidase I -1,2 Weak Inhibition Moderate Inhibition

-Glucosidase II -1,3
Strong Irreversible

Inhibition
Moderate Inhibition

Mutanase -1,3 (Polymer)
Strong Irreversible

Inhibition
Weak Inhibition

Strategic Insight: Using IPC-Nigeroside alongside IPC-Maltoside allows for the "chemical

dissection" of complex enzyme mixtures found in fungal culture supernatants.

Part 4: Synthesis of Neoglycoproteins
(Immunological Tools)
IPC-Nigeroside serves as a heterobifunctional crosslinker to attach nigerose epitopes to carrier

proteins (BSA, KLH). These "neoglycoproteins" are essential for raising antibodies against

-1,3-glucan linkages, which are often tumor-associated carbohydrate antigens or fungal
biomarkers.

Conjugation Protocol
Objective: Create BSA-Nigeroside conjugates.

Buffer Prep: 0.1 M Carbonate/Bicarbonate buffer, pH 9.0. (High pH ensures Lysine

deprotonation).

Mixing: Dissolve BSA (10 mg/mL) in buffer. Slowly add IPC-Nigeroside (20-fold molar

excess) dissolved in DMSO.

Reaction: Stir at Room Temperature for 12–24 hours.

Purification: Dialyze extensively against PBS (4 x 2L) to remove unreacted probe.
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Characterization: Use MALDI-TOF MS to determine the "Degree of Substitution" (mass

increase of BSA / mass of probe).
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Figure 2: Workflow for the synthesis of Nigerose-functionalized Neoglycoproteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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